molecular formula C31H29ClN4O4S B11638736 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11638736
M. Wt: 589.1 g/mol
InChI Key: MIRXZHPXRDLIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structural features, which include a dihydropyridine core, multiple aromatic rings, and various functional groups such as cyano, carbamoyl, and sulfanyl groups. These structural elements contribute to its reactivity and potential utility in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(4-CHLORO-2,5-DIMETHOXYPHENYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
  • 2-{[(4-CHLORO-2,5-DIMETHOXYPHENYL)AMINO]METHYL}-6-ETHOXYPHENOL

Uniqueness

Compared to similar compounds, 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C31H29ClN4O4S

Molecular Weight

589.1 g/mol

IUPAC Name

6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H29ClN4O4S/c1-18-10-8-9-13-23(18)36-30(38)28-19(2)34-31(21(16-33)29(28)20-11-6-5-7-12-20)41-17-27(37)35-24-15-25(39-3)22(32)14-26(24)40-4/h5-15,29,34H,17H2,1-4H3,(H,35,37)(H,36,38)

InChI Key

MIRXZHPXRDLIOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=C(C=C4OC)Cl)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.